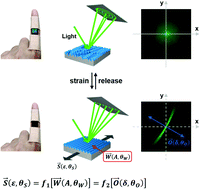Strain-ultrasensitive surface wrinkles for visual optical sensors†
Materials Horizons Pub Date: 2022-06-17 DOI: 10.1039/D2MH00603K
Abstract
Wearable tactile sensors have found widespread applications in human health monitoring, motion monitoring, human–machine interactions, and artificial prostheses. Herein, we demonstrate a new and feasible strategy for wearable optical sensors based on surface wrinkles that are ultrasensitive to strain using a bilayer wrinkling system, in which the relevance between strain and the optical signal can be founded on surface wrinkles. The strain (![[S with combining right harpoon above (vector)]](https://www.rsc.org/images/entities/char_0053_20d1.gif) (ε, θS)), the wrinkled topography (
(ε, θS)), the wrinkled topography (![[W with combining right harpoon above (vector)]](https://www.rsc.org/images/entities/char_0057_20d1.gif) (A, θW)), and the reflected optical signal (
(A, θW)), and the reflected optical signal (![[O with combining right harpoon above (vector)]](https://www.rsc.org/images/entities/char_004f_20d1.gif) (δ, θO)) are correlated with each other, allowing simultaneous measurement of the strain magnitude and direction due to the vector property of optical signals. In addition, interactively visualized detection of slight strain has been achieved by a conspicuous structural color change, successfully amplifying the strain signal owing to the ultra-sensitivity of wrinkles and the nonlinearity of the optical signal. The sensor also exhibits electrical safety and immunity to electromagnetic interference and thus may find potential applications in detecting various complex slight strains, such as subtle human motion or object deformation.
(δ, θO)) are correlated with each other, allowing simultaneous measurement of the strain magnitude and direction due to the vector property of optical signals. In addition, interactively visualized detection of slight strain has been achieved by a conspicuous structural color change, successfully amplifying the strain signal owing to the ultra-sensitivity of wrinkles and the nonlinearity of the optical signal. The sensor also exhibits electrical safety and immunity to electromagnetic interference and thus may find potential applications in detecting various complex slight strains, such as subtle human motion or object deformation.


Recommended Literature
- [1] pH-sensitive zwitterionic polycarboxybetaine as a potential non-viral vector for small interfering RNA delivery
- [2] Manipulation of biological samples using micro and nano techniques
- [3] Solid phases of bicyclohexyl studied with vibrational spectroscopy and calorimetry
- [4] Polyphenol-rich apple (Malus domestica L.) peel extract attenuates arsenic trioxide induced cardiotoxicity in H9c2 cells via its antioxidant activity†
- [5] LIX.—The nature of the alternating effect in carbon chains. Part XXXII. The directive influence of ψ-basic systems in aromatic substitution. Nitration of benzylidene-m-nitroaniline
- [6] Minerals
- [7] Formation and growth of sub-3 nm particles in megacities: impact of background aerosols
- [8] Environmental impacts of electricity generation at global, regional and national scales in 1980–2011: what can we learn for future energy planning?†
- [9] A comprehensive review on the fabrication, modification and applications of Na3V2(PO4)2F3 cathodes
- [10] The effect of hydrophile-lipophile of water-soluble poly(ethylene glycol)-poly(lactic acid) diblock copolymers on the stability of microscopic emulsion films and nanoemulsions

Journal Name:Materials Horizons
Research Products
-
CAS no.: 13650-70-9
-
CAS no.: 14104-19-9









